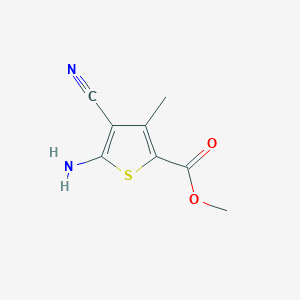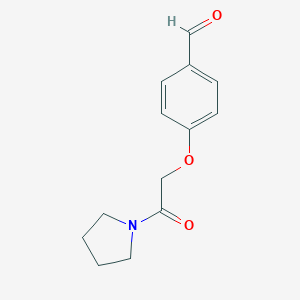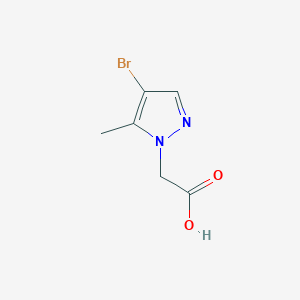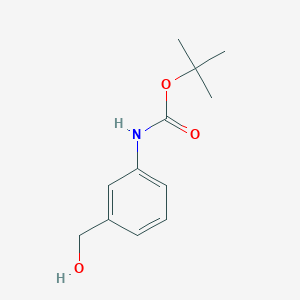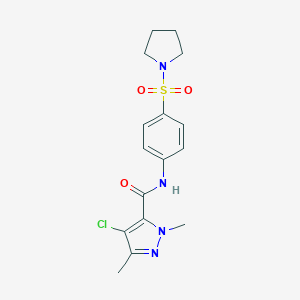
4,6-Dimethyl-2-phenylpyrimidine
Übersicht
Beschreibung
“4,6-Dimethyl-2-phenylpyrimidine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 . This compound is used for research purposes .
Synthesis Analysis
The compound has been synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-phenylpyrimidine” consists of a pyrimidine ring which is a six-membered aromatic ring with two nitrogen atoms in positions 1 and 3 .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a 4,6-distyrylpyrimidine chromophore . Additionally, it has been used as a precursor in the preparation of SnS nanoplatelets .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Optoelectronic Applications: Thiopyrimidine derivatives, including 4,6-dimethyl-2-phenylpyrimidine, exhibit significant nonlinear optical (NLO) properties. Their potential in optoelectronic applications is underscored by their enhanced NLO characteristics, making them candidates for high-tech optoelectronic applications (Hussain et al., 2020).
Photophysical Properties
- Emission and Solvatochromism: Compounds synthesized from 4,6-dimethyl-2-phenylpyrimidine exhibit intense emission in various solvents and solid state. Their emission solvatochromism ranges from blue in nonpolar solvents to orange in dichloromethane. This sensitivity to the environment makes them valuable for photophysical studies and potential applications in materials science (Diarra, Robin‐le Guen, & Achelle, 2021).
Crystal Engineering and Supramolecular Architecture
- Structural Studies in Crystal Engineering: 4,6-Dimethyl-2-phenylpyrimidine derivatives are used to study the interaction with dicarboxylic acids, influencing crystal engineering and supramolecular architecture. Changes in substituents on the pyrimidine ring can impact the overall crystal structure, offering insights into molecular design (Goswami et al., 2008).
Luminescent Lanthanide Frameworks
- Luminescence Tuning in Lanthanide Frameworks: 4,6-Dimethyl-2-phenylpyrimidine is used in synthesizing luminescent lanthanide frameworks. These frameworks exhibit varied luminescence due to different coordination environments of lanthanide ions, useful in material science and luminescence studies (Jia et al., 2014).
Synthesis and Chemical Transformation Studies
- Chemical Synthesis and Transformations: This compound is integral in synthesizing various heterocyclic compounds, demonstrating its role as a versatile intermediate in organic synthesis. Its transformations and reactions with nucleophiles are studied to understand complex chemical processes (Several Authors, Various Years).
Antimicrobial Activity
- Antimicrobial Properties: Derivatives of 4,6-dimethyl-2-phenylpyrimidine are explored for their antimicrobial properties. Their structure-activity relationship provides insights into the development of new antimicrobial agents (Several Authors, Various Years).
Luminescent Properties and Molecular Docking
- Luminescence and Docking Studies: The compound's derivatives are studied for their luminescent properties and potential in molecular docking applications. These studies are crucial for developing new materials and understanding molecular interactions (Several Authors, Various Years).
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the synthesis of a 4,6-distyrylpyrimidine chromophore, which exhibits intense emission in moderately polar solvents as well as in solid state . This suggests potential applications in the field of fluorescence and bio-imaging . Additionally, it has been used as a precursor in the preparation of SnS nanoplatelets, which have been evaluated for their performance as anode material for lithium-ion batteries .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNUWBFICZWTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286445 | |
| Record name | 4,6-dimethyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14164-34-2 | |
| Record name | NSC45809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dimethyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of the synthesized derivative of 4,6-Dimethyl-2-phenylpyrimidine?
A1: The synthesized derivative, 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine, is characterized by: * A central 2-phenylpyrimidine core derived from 4,6-dimethyl-2-phenylpyrimidine. []* Two styryl groups at the 4 and 6 positions of the pyrimidine ring. []* Each styryl group is further extended with a biphenylenevinylene unit. []* Terminal diphenylamino groups act as electron donors. []
Q2: How does the structure of the synthesized compound influence its optical properties?
A2: The extended π-conjugated system, created by the styryl, biphenylenevinylene, and diphenylamino groups, allows for significant electron delocalization. [] This results in: * Intense emission in moderately polar solvents and in the solid state. []* Significant solvatochromism, with emission color shifting from blue in non-polar solvents to orange in more polar solvents. []* Sensitivity to acidic conditions, leading to a red-shift in the absorption band and emission quenching. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





